2-Octadecylphenol
Overview
Description
2-Octadecylphenol is an organic compound belonging to the class of alkylphenols. It consists of a phenol molecule substituted with an octadecyl group at the para position. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Octadecylphenol can be synthesized through the alkylation of phenol with octadecene in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the acid catalyst facilitating the formation of the carbon-carbon bond between the phenol and the octadecyl group.
Industrial Production Methods
In industrial settings, this compound is produced using similar alkylation processes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction conditions is crucial for the economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Octadecylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na₂Cr₂O₇) and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and stannous chloride (SnCl₂) are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.
Scientific Research Applications
2-Octadecylphenol has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.
Biology: Investigated for its potential effects on biological membranes and cellular processes.
Medicine: Studied for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of lubricants, detergents, and other industrial products due to its surfactant properties.
Mechanism of Action
The mechanism of action of 2-Octadecylphenol involves its interaction with biological membranes and proteins. The hydrophobic octadecyl group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the phenolic hydroxyl group can form hydrogen bonds with proteins, potentially altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
Nonylphenol: Another alkylphenol with a shorter alkyl chain.
Octylphenol: Similar structure but with an octyl group instead of an octadecyl group.
Dodecylphenol: Contains a dodecyl group, making it less hydrophobic than 2-Octadecylphenol.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts greater hydrophobicity and surfactant properties compared to shorter-chain alkylphenols. This makes it particularly effective in applications requiring strong emulsifying and surface-active properties.
Properties
IUPAC Name |
2-octadecylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-24(23)25/h18-19,21-22,25H,2-17,20H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRKLZYTQVZTMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=CC=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551170 | |
Record name | 2-Octadecylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25401-87-0 | |
Record name | 2-Octadecylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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